BenchChemオンラインストアへようこそ!

7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane

Medicinal Chemistry Building Block Selection Physicochemical Profiling

7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane (CAS 864685-24-5) is the essential N-benzyl spirocyclic building block for protease inhibitor programs. The pre-installed benzyl group serves as a traceless synthetic handle—enabling hydrogenolysis deprotection and direct elaboration into gelatinase A (MMP-2) inhibitors, spirapril-analog ACE inhibitors, and HCV NS3 protease inhibitors. Procuring this 7-benzyl derivative eliminates the additional N-protection step required when starting from the unsubstituted parent (CAS 1003-80-1). With a predicted pKa of 7.91±0.20 and benzyl logP contribution of ~2.7, this building block delivers defined, reproducible increments for multi-parameter optimization in lead discovery campaigns.

Molecular Formula C13H17NS2
Molecular Weight 251.4 g/mol
CAS No. 864685-24-5
Cat. No. B15066732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane
CAS864685-24-5
Molecular FormulaC13H17NS2
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESC1CN(CC12SCCS2)CC3=CC=CC=C3
InChIInChI=1S/C13H17NS2/c1-2-4-12(5-3-1)10-14-7-6-13(11-14)15-8-9-16-13/h1-5H,6-11H2
InChIKeyOMWKGGYQUXZXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane (CAS 864685-24-5): Structural Identity and Scaffold Context for Procurement Decisions


7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane (CAS 864685-24-5, molecular formula C₁₃H₁₇NS₂, molecular weight 251.41 g/mol) is an N-benzyl-substituted spirocyclic building block belonging to the 1,4-dithia-7-azaspiro[4.4]nonane scaffold class . This scaffold incorporates both sulfur and nitrogen atoms within a conformationally constrained bicyclic [4.4] framework, a structural motif that has been validated in multiple medicinal chemistry programs including angiotensin-converting enzyme (ACE) inhibitors (e.g., spirapril), matrix metalloproteinase-2 (MMP-2)/gelatinase A inhibitors, and hepatitis C virus (HCV) NS3 protease inhibitors [1][2]. The compound is primarily positioned as a synthetic intermediate and building block for the construction of more complex pharmacologically active molecules rather than as a final bioactive entity itself [3].

Why Generic Substitution of 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane with Unsubstituted or Alternative N-Alkyl Analogs Introduces Synthetic and Pharmacochemical Risk


The 7-benzyl substituent is not merely a passive N-protecting group; it introduces a defined combination of steric bulk (benzyl vs. methyl or H), lipophilicity (calculated logP contribution of ~2.7 from the benzyl moiety), and electronic character (predicted pKa of 7.91 ± 0.20, reflecting the tertiary amine basicity modulated by the benzyl group) that distinguishes this building block from the parent 1,4-dithia-7-azaspiro[4.4]nonane (CAS 1003-80-1, MW 161.3) or its simpler N-alkyl analogs . In scaffold-hopping and structure–activity relationship (SAR) campaigns, the benzyl group serves a dual purpose: it provides a traceless synthetic handle for deprotection to the free amine (enabling downstream diversification into acyl, sulfonamide, or phosphonate derivatives as reported in gelatinase A and MMP-2 inhibitor programs) while simultaneously mimicking the phenylalkyl side chain found in clinically validated ACE inhibitors such as spirapril and spiraprilat [1][2]. Substituting this compound with the unsubstituted parent (CAS 1003-80-1) eliminates the benzyl cleavage option and forces an entirely different synthetic route; substituting with a methyl or ethyl analog alters both the steric environment at the spirocyclic nitrogen and the physicochemical profile of any downstream derivative in ways that are not linearly predictable [3]. Procurement of the precise 7-benzyl derivative is therefore a non-trivial decision when synthetic sequence fidelity, intermediate characterization, and SAR reproducibility are required.

Quantitative Differentiation Evidence for 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane vs. Closest Analogs: Procurement-Relevant Comparisons


Physicochemical Differentiation: 7-Benzyl Derivative vs. Unsubstituted Parent Scaffold

The 7-benzyl substitution on the 1,4-dithia-7-azaspiro[4.4]nonane core produces a substantial shift in key physicochemical parameters compared to the unsubstituted parent (CAS 1003-80-1). The target compound has a molecular weight of 251.41 g/mol versus 161.3 g/mol for the parent, representing a 56% increase in mass attributable to the benzyl group . The predicted boiling point increases from 285.1±25.0 °C (parent) to 378.1±42.0 °C (7-benzyl derivative), and the predicted pKa shifts from an estimated ~9–10 (secondary amine in parent) to 7.91±0.20 (tertiary amine in benzyl derivative), reflecting the electron-withdrawing inductive effect of the benzyl group on nitrogen basicity [1]. These differences directly impact chromatographic behavior, extraction efficiency, and salt formation protocols during synthesis and purification.

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Scaffold Validation: 1,4-Dithia-7-azaspiro[4.4]nonane Derivatives as MMP-2/Gelatinase A Inhibitors – Quantitative Activity Benchmarks

Although no direct enzymatic or cellular activity data were identified for 7-benzyl-1,4-dithia-7-azaspiro[4.4]nonane itself, the 1,4-dithia-7-azaspiro[4.4]nonane scaffold—which constitutes the core of the target compound—has been extensively validated in quantitative MMP-2/gelatinase A inhibition assays. In a 2013 study, a series of sulphonamide 1,4-dithia-7-azaspiro[4.4]nonane derivatives were evaluated for gelatinase A inhibition; the majority of tested compounds displayed satisfactory inhibitory activity, with several derivatives (2b, 3a, 4a–d, 6a, 6d, 7a–d) exhibiting more potent inhibition than the positive control LY52 [1]. In a follow-up 2017 study, sulfonyl phosphonic 1,4-dithia-7-azaspiro[4.4]nonane derivatives exhibited moderate inhibitory activity against MMP-2 with the control LY52 showing IC₅₀ = 0.95 ± 0.09 µM; compound 6d displayed the greatest inhibitory activity in both enzymatic and cell-based (SKOV3, HL60, A549) assays [2]. A 2016 study further demonstrated that 1,4-dithia-7-azaspiro[4.4]nonane-based hydrazide peptidomimetics (series III) displayed remarkable selectivity toward gelatinase A over APN, with IC₅₀ values in the micromolar range, and compounds 4m and 7h showed enhanced gelatinase inhibition compared to LY52 with concurrent anti-HIV-1 activity [3].

Matrix Metalloproteinase Inhibition Gelatinase A Cancer Therapeutics

Synthetic Tractability: Benzyl Group as a Traceless Synthetic Handle Enabling Downstream Diversification

The benzyl group on the 7-position nitrogen of the target compound serves as a traceless protecting group that can be removed via hydrogenolysis (H₂, Pd/C) or treatment with HBr/AcOH to unmask the secondary amine for further functionalization. This strategy is well-precedented in the synthesis of spirapril, where a closely related 7-benzyloxycarbonyl-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate intermediate is deprotected with 20% HBr to yield methyl 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate, the key intermediate for ACE inhibitor construction [1]. In contrast, the unsubstituted parent 1,4-dithia-7-azaspiro[4.4]nonane (CAS 1003-80-1) presents a free secondary amine that requires separate N-protection prior to scaffold elaboration, adding a synthetic step and reducing atom economy . The 7-benzyl derivative thus enters a synthesis at a higher oxidation state of functional group interconversion, offering greater flexibility in divergent synthetic strategies where the benzyl group can be retained for SAR exploration or cleaved for scaffold diversification [2].

Synthetic Methodology Protecting Group Strategy Medicinal Chemistry

Ligand Efficiency Context: Spirocyclic N,S-Heterocycle vs. All-Carbon or Oxa-Spiro Alternatives

The 1,4-dithia-7-azaspiro[4.4]nonane scaffold occupies a distinct region of three-dimensional chemical space compared to more common spirocyclic building blocks. The incorporation of two sulfur atoms in the dithiolane ring introduces (a) increased polarizability (sulfur atomic polarizability ~2.90 ų vs. carbon ~1.76 ų), (b) distinct lone-pair geometry affecting molecular recognition, and (c) opportunities for sulfur-specific non-covalent interactions (S–π, S–H hydrogen bonding) that are absent in 1-oxa-7-azaspiro[4.4]nonane or all-carbon spiro[4.4]nonane analogs [1]. The spirocyclic constraint reduces the number of accessible conformations compared to flexible acyclic analogs, potentially improving binding entropy upon target engagement—a principle exploited in the design of the marketed drug spirapril [2]. Furthermore, the 1,4-dithia-7-azaspiro[4.4]nonane scaffold has been utilized as a P2 substituent replacement for 2,2-dimethyl cyclopropyl proline in HCV NS3 protease inhibitors, demonstrating its value in scaffold-hopping exercises [3].

Spirocyclic Scaffolds Ligand Design Drug Discovery

Recommended Application Scenarios for 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane Based on Established Evidence


Synthesis of Novel Gelatinase A/MMP-2 Inhibitors via N-Deprotection and Sulfonamide/Phosphonate Derivatization

The 7-benzyl derivative is ideally suited as a starting material for generating 1,4-dithia-7-azaspiro[4.4]nonane-based gelatinase A (MMP-2) inhibitor libraries. Following benzyl deprotection via hydrogenolysis or HBr/AcOH, the liberated secondary amine can be elaborated with sulfonyl chlorides, phosphonic acids, or hydrazide-containing peptidomimetic groups—the three major chemotypes validated in peer-reviewed studies to produce gelatinase A inhibitors with IC₅₀ values in the micromolar range and selectivity over APN [1][2][3]. The pre-installed benzyl group eliminates the need for a separate N-protection step that would be required if starting from the unsubstituted parent scaffold.

Scaffold-Hopping in Protease Inhibitor Programs (ACE, HCV NS3, Serine Proteases)

The 1,4-dithia-7-azaspiro[4.4]nonane core has been successfully deployed as a conformationally constrained scaffold in at least three distinct protease inhibitor programs: (i) spirapril (ACE inhibitor, approved antihypertensive), (ii) HCV NS3-NS4A protease inhibitors (as a P2 substituent replacement), and (iii) serine protease inhibitors (patent NZ544789A) [1][2][3]. 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane provides a direct synthetic entry point into this scaffold space. Researchers engaged in protease inhibitor scaffold-hopping or directed library synthesis should prioritize this building block when the target protease's S1′ or S2′ pocket is predicted to accommodate a spirocyclic dithiolane moiety.

Physicochemical Property Modulation in Lead Optimization Campaigns

The predicted pKa shift from ~9–10 (secondary amine in parent) to 7.91±0.20 (tertiary amine in the 7-benzyl derivative) indicates that the N-benzyl substitution modulates amine basicity, which can be exploited to fine-tune the ionization state, permeability, and off-target pharmacology (e.g., hERG, CYP2D6) of downstream lead compounds [1]. The increased lipophilicity (benzyl logP contribution ~2.7) and molecular weight (+90 Da vs. parent) also provide discrete property increments for multi-parameter optimization (MPO) in lead optimization, where systematic variation of N-substituents on the 1,4-dithia-7-azaspiro[4.4]nonane scaffold is desired.

Synthesis of Spirapril Analogs and ACE Inhibitor SAR Exploration

The spirapril synthesis precedent—in which a 7-benzyloxycarbonyl-protected 1,4-dithia-7-azaspiro[4.4]nonane intermediate is deprotected and elaborated to the final ACE inhibitor—establishes the synthetic feasibility of using N-benzyl-protected DAN intermediates for constructing dicarboxy-group ACE inhibitors [1]. 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane can serve as a starting point for synthesizing novel spirapril analogs with variation in the N-acyl substituent, providing a route to explore SAR around the S1 pocket of ACE while maintaining the spirocyclic dithioketal pharmacophore that distinguishes spirapril from non-spirocyclic ACE inhibitors such as enalapril or lisinopril.

Quote Request

Request a Quote for 7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.